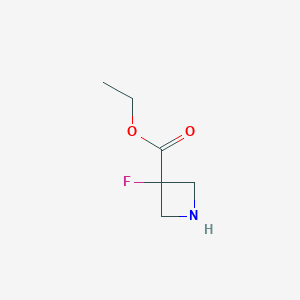

Ethyl 3-fluoroazetidine-3-carboxylate

Beschreibung

Significance of Four-Membered Nitrogen Heterocycles (Azetidines) in Contemporary Chemical Research

Azetidines, four-membered nitrogen-containing saturated heterocycles, represent a crucial class of compounds in organic synthesis and medicinal chemistry. Their significance stems from a unique combination of molecular rigidity and inherent ring strain, estimated at approximately 25.4 kcal/mol. This ring strain is a key feature that makes azetidines more reactive and synthetically versatile than their five-membered (pyrrolidines) or six-membered (piperidines) counterparts, yet they possess greater stability than the highly strained three-membered aziridines. This balance of reactivity and stability allows for easier handling and selective chemical manipulation.

In the realm of drug discovery, the azetidine (B1206935) ring is considered a "privileged scaffold." Its rigid, three-dimensional structure serves as an excellent framework for orienting functional groups in a precise spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. The inclusion of an azetidine moiety can also favorably influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. Consequently, azetidine derivatives are integral components in a wide array of biologically active compounds and approved pharmaceuticals, demonstrating activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects. Their utility extends beyond medicinal applications, as they are also employed as chiral auxiliaries and ligands in asymmetric synthesis.

Strategic Value of Fluorine Atom Introduction in Small Ring Systems for Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules, particularly within small ring systems like azetidines, is a widely adopted and powerful strategy in medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to a parent molecule. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are profound. The carbon-fluorine (C-F) bond is exceptionally strong and stable, which can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

Furthermore, the strategic placement of fluorine can modulate a molecule's physicochemical properties in several beneficial ways. It can increase lipophilicity, which may improve a compound's ability to cross cell membranes and enhance its bioavailability. The strong electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions. In some cases, the incorporation of fluorine has been shown to increase the binding affinity of a ligand to its target protein through favorable electrostatic or dipolar interactions. This ability to fine-tune electronic, steric, and lipophilic parameters simultaneously makes fluorination an indispensable tool for optimizing lead compounds in drug development. researchgate.net

Overview of Ethyl 3-Fluoroazetidine-3-Carboxylate as a Key Building Block and Research Target

Ethyl 3-fluoroazetidine-3-carboxylate emerges as a highly valuable building block at the intersection of azetidine chemistry and organofluorine chemistry. This compound integrates the desirable rigid scaffold of the azetidine ring with the property-modulating effects of a fluorine atom and a versatile carboxylate functional group, all at a single quaternary carbon center. The presence of both the fluorine and the ethyl carboxylate at the C3 position creates a stereochemically defined, functionalized core that is primed for further synthetic elaboration.

As a research target, the synthesis of this and related structures, such as its parent acid 1-Boc-3-fluoroazetidine-3-carboxylic acid, has been a subject of significant interest. nih.govugent.be The ethyl ester group provides a convenient handle for various chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby allowing for its incorporation into larger, more complex molecular architectures. The fluorinated azetidine core itself serves as a conformationally constrained beta-amino acid analogue, a motif of high interest in the design of peptides, protease inhibitors, and other therapeutic agents. The combination of these features makes Ethyl 3-fluoroazetidine-3-carboxylate a key intermediate for generating libraries of novel, fluorine-containing compounds for screening in drug discovery programs. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of Related Azetidine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluoroazetidine (B1273558) hydrochloride | 617718-46-4 | C₃H₇ClFN | 111.55 |

| Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | C₆H₁₂ClNO₂ | 165.62 |

| Ethyl 3-amino-1-Boc-azetidine-3-carboxylate | 1011479-72-3 | C₁₁H₂₀N₂O₄ | 244.29 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-fluoroazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-2-10-5(9)6(7)3-8-4-6/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJXQTYFMSUDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of the Ethyl 3 Fluoroazetidine 3 Carboxylate Core

Ring-Opening Reactions of Fluorinated Azetidines and Related Intermediates (e.g., using nucleophiles, Olah reagent)

The inherent ring strain of the azetidine (B1206935) core makes it susceptible to ring-opening reactions, particularly after activation of the nitrogen atom to form a quaternary azetidinium salt. rsc.org These reactions provide a pathway to highly functionalized, stereodefined linear amines. organic-chemistry.orgnih.gov

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. Studies on various substituted azetidinium ions reveal that nucleophiles generally attack the less substituted carbon atom. organic-chemistry.orgresearchgate.net For instance, in azetidinium ions lacking a substituent at the C4 position, nucleophilic attack predominantly occurs at C4. Conversely, the presence of a substituent at C4 can direct the nucleophile to attack the C2 position. organic-chemistry.org The outcome is influenced by the nature of the nucleophile, the substitution pattern on the ring, and the stereochemistry of the substituents. organic-chemistry.org

Common nucleophiles used for these transformations include azide (B81097) anions, amines like benzylamine, and oxygen-based nucleophiles such as acetate (B1210297) and alkoxides. organic-chemistry.orgresearchgate.net The reaction with fluoride (B91410) ions, including radiofluoride ([¹⁸F]F⁻), is of particular interest for synthesizing γ-fluoropropylamines, which are relevant in radiopharmaceutical chemistry. researchgate.netresearchgate.net The activation of the azetidine nitrogen to form an azetidinium salt, for example with methyl trifluoromethanesulfonate, significantly enhances its electrophilicity and facilitates the ring-opening process. organic-chemistry.orgresearchgate.net While specific data on the Olah reagent (HF-Pyridine) with ethyl 3-fluoroazetidine-3-carboxylate is scarce, fluorinated alcohols like HFIP and TFE are known to promote ring-opening of strained heterocycles such as epoxides and aziridines by activating them through hydrogen bonding, a principle that could extend to azetidines. arkat-usa.org

| Nucleophile | Product Type | Regioselectivity Notes |

| Azide (N₃⁻) | γ-Azido amine | Attack typically at the less substituted carbon (C4 or C2). organic-chemistry.orgresearchgate.net |

| Benzylamine | γ-Diamino compound | Regioselectivity is governed by substitution on the azetidinium ring. organic-chemistry.org |

| Acetate (AcO⁻) | γ-Amino acetate | Follows general regioselectivity rules for azetidinium ions. organic-chemistry.orgresearchgate.net |

| Alkoxides (RO⁻) | γ-Amino ether | Provides access to functionalized linear amines. organic-chemistry.org |

| Fluoride (F⁻) | γ-Fluoro amine | Used for the synthesis of fluorinated propylamines, including radiolabeled versions. researchgate.netresearchgate.net |

Functionalization of the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a key site for introducing molecular diversity. N-alkylation and N-arylation are two of the most common and important transformations.

N-Alkylation: The nitrogen atom can be readily alkylated using various electrophiles. Phase-transfer catalysis (PTC) has been shown to be an effective method for the N-alkylation of azetidines, even those without activating groups. phasetransfercatalysis.com For instance, 3-fluoroazetidine (B1273558) can be alkylated under PTC conditions. phasetransfercatalysis.com More complex, selective alkylation at a substituent nitrogen atom, rather than the ring nitrogen, has also been demonstrated, highlighting the possibility for controlled functionalization in more elaborate structures. rsc.org

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and have been successfully applied to the N-arylation of azetidines. researchgate.netnih.gov These reactions allow for the coupling of the azetidine nitrogen with a wide range of aryl and heteroaryl bromides, without cleavage of the strained ring under the applied conditions. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. These methods provide access to N-aryl azetidines, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net

| Reaction Type | Reagents & Conditions | Product |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Phase-Transfer Catalyst (e.g., TBAB) phasetransfercatalysis.com | N-Alkyl azetidine |

| N-Arylation | Aryl/Heteroaryl halide, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base researchgate.netnih.gov | N-Aryl azetidine |

Derivatization at the C3-Position and Ester Moiety for Diversification

The ester group at the C3 position of ethyl 3-fluoroazetidine-3-carboxylate is a versatile handle for further chemical modifications. One of the most fundamental transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is a key step in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a highly valuable building block. acs.orgnih.govacs.org The resulting carboxylic acid can then be engaged in a variety of subsequent reactions, such as amide bond formation.

The conversion of the ester directly to an amide can also be achieved. For example, amidation of related azetidine-2-carboxylate esters with aqueous ammonia (B1221849) has been reported as a step towards synthesizing azetidine-2-carbonitriles. rsc.org This suggests that the ester moiety of the title compound can be similarly converted to a primary amide, which could then be dehydrated to a nitrile or coupled with various amines to form secondary or tertiary amides. These transformations significantly expand the chemical space accessible from the parent ester.

| Starting Moiety | Reagents & Conditions | Product Moiety |

| Ethyl Ester | 1. Base or Acid Hydrolysis (e.g., NaOH or HCl) acs.org | Carboxylic Acid |

| Ethyl Ester | 2. Amine (R₂NH), often with heating or catalysis | Carboxamide |

| Carboxylic Acid | Coupling agents (e.g., HATU, EDC), Amine (R₂NH) | Carboxamide |

Rearrangement Reactions and Ring Expansions of Azetidine Systems

The strain energy of the azetidine ring can be harnessed to drive rearrangement and ring-expansion reactions, providing access to larger, five-membered heterocyclic systems like pyrrolidines. researchgate.net A common strategy involves the intramolecular rearrangement of an azetidinium intermediate. For example, heating 2-(iodomethyl)azetidine derivatives can induce a thermal isomerization to form 3-iodopyrrolidines stereoselectively. bham.ac.uk This process is believed to proceed through an intermediate bicyclic aziridinium (B1262131) ion. bham.ac.uk

Another well-known rearrangement is the Stevens rearrangement, which has been applied to N-benzyl and N-benzhydrylazetidinium salts. researchgate.net Treatment of these salts with a strong base, such as potassium tert-butoxide, can lead to the formation of 2-substituted pyrrolidines. While the regioselectivity of this rearrangement is typically high, the diastereoselectivity can be low. researchgate.net These ring expansion strategies are valuable for converting readily available azetidines into more complex and often biologically relevant pyrrolidine (B122466) scaffolds. researchgate.net

Photoredox-Catalyzed Functionalization of Azetidine Scaffolds

Visible-light photoredox catalysis has emerged as a powerful tool for the mild and efficient functionalization of organic molecules, including saturated heterocycles like azetidines. nih.gov This methodology often proceeds via radical intermediates, enabling transformations that are difficult to achieve with traditional methods.

One notable application is the Minisci-type α-heteroarylation of N-protected azetidines. acs.orgnih.gov This reaction allows for the direct C-H functionalization at the C2 position of the azetidine ring, coupling it with various N-heteroarenes. The reaction is tolerant of a broad range of functional groups and provides a direct route to complex, sp³-rich structures. acs.orgnih.gov

Another powerful photoredox-catalyzed transformation is decarboxylative functionalization. While demonstrated on 3-aryl-3-carboxy azetidines, the principle can be extended to derivatives of the title compound. digitellinc.com In this process, the carboxylic acid (obtained from ester hydrolysis) is converted into a carbon-centered radical upon decarboxylation, which can then be trapped by a suitable radical acceptor, such as an activated alkene, to form a new C-C bond at the C3 position. digitellinc.com These photoredox methods offer novel and efficient pathways for the late-stage functionalization of the azetidine core.

| Reaction Type | Position Functionalized | Key Features |

| Minisci-type α-Heteroarylation | C2 | Direct C-H functionalization; Couples azetidine to N-heteroarenes. acs.orgnih.gov |

| Decarboxylative Alkylation | C3 | Generates a C3-radical from the corresponding carboxylic acid for C-C bond formation. digitellinc.com |

Radical Reactions for Azetidine Functionalization (e.g., radical fluorination)

Radical reactions provide unique opportunities for the functionalization of azetidine scaffolds. As mentioned previously, many photoredox-catalyzed reactions proceed through radical intermediates. acs.orgdigitellinc.com The classic Minisci reaction, for instance, is a radical-based method for the alkylation or acylation of heteroaromatic compounds, and modern variations utilize photoredox catalysis to generate the necessary radical species under mild conditions. nih.govresearchgate.net

Radical fluorination is a powerful technique for introducing fluorine atoms into organic molecules. wikipedia.org It involves the reaction of a carbon-centered radical with a fluorine atom source, such as N-fluorobenzenesulfonimide (NFSI). wikipedia.org While direct radical fluorination of the ethyl 3-fluoroazetidine-3-carboxylate core has not been extensively detailed, the principles of C-H fluorination could potentially be applied to functionalize the C2 position of the ring. Such reactions often require a radical initiator or a photocatalyst to generate the initial carbon radical. wikipedia.org

Furthermore, the azetidine ring itself has been shown to be stable under certain radical reaction conditions. For example, an iron-catalyzed radical hydrothiolation of a gem-difluoroalkene was successfully performed on a substrate containing an azetidine ring without compromising the four-membered heterocycle. acs.orgacs.org This demonstrates the compatibility of the azetidine scaffold with specific radical-based methodologies, opening avenues for its incorporation into molecules that can undergo further radical transformations at other sites.

Derivatives and Analogues in Chemical Biology Research

Design and Synthesis of Substituted Ethyl 3-Fluoroazetidine-3-Carboxylate Analogues

The synthesis of ethyl 3-fluoroazetidine-3-carboxylate and its analogues has been a subject of significant interest, driven by the potential of these compounds as building blocks in medicinal chemistry. nih.gov Various synthetic strategies have been developed to access the core 3-fluoroazetidine-3-carboxylic acid structure. A common pathway involves the bromofluorination of a protected 2-substituted-2-propenylamine, followed by reduction, ring closure, and deprotection steps. nih.gov Subsequent N-protection, for instance with a Boc group, allows for further modifications, including the oxidation to the carboxylic acid. nih.gov

The design of substituted analogues often focuses on introducing diversity at the N1 and C3 positions of the azetidine (B1206935) ring to explore structure-activity relationships (SAR). For example, the nitrogen atom can be functionalized with various substituents to modulate the molecule's physicochemical properties and target engagement. Similarly, modifications of the carboxylate group or the introduction of other functional groups can be explored to optimize biological activity. The synthesis of these derivatives often employs standard organic chemistry transformations, leveraging the reactivity of the azetidine ring and the carboxylate functionality. The inherent strain of the four-membered ring system can also be exploited in ring-opening reactions to generate further structural diversity.

Incorporation into Peptidomimetics and Conformationally Constrained Systems (e.g., as L-proline analogues or hydroxy-Aze analogues)

The rigid structure of the azetidine ring makes ethyl 3-fluoroazetidine-3-carboxylate an excellent candidate for incorporation into peptidomimetics to create conformationally constrained systems. Peptidomimetics are compounds that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability. elifesciences.org

One of the most significant applications of this compound is as a constrained analogue of L-proline. nih.govresearchgate.net L-proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational rigidity to peptide backbones. researchgate.net The smaller four-membered ring of azetidine-2-carboxylic acid, a close analogue, further restricts the available conformational space when incorporated into a peptide chain. researchgate.net This conformational restriction can be advantageous in designing peptides with specific secondary structures, such as β-turns. The 3-aminoazetidine-3-carboxylic acid moiety, a related structure, has been shown to be a β-turn inducer. mdpi.com The introduction of a fluorine atom at the 3-position, as in ethyl 3-fluoroazetidine-3-carboxylate, adds another layer of control over the molecule's conformation and electronic properties.

Furthermore, 3-fluoro-azetidine amino acids have been synthesized as analogues of 3-hydroxyazetidine carboxylic acids (3-OH-Aze). researchgate.net While 3-OH-Aze containing amides can be unstable, the fluoro-substituted counterparts are not susceptible to the same degradation pathways, making them more robust building blocks for peptide synthesis. researchgate.net The incorporation of these non-proteinogenic amino acids can significantly impact the stability, potency, and permeability of peptide-based therapeutics. nih.govmdpi.com

Table 1: Comparison of Proline Analogues in Peptidomimetics

| Analogue | Ring Size | Key Feature | Impact on Peptide Conformation |

| L-Proline | 5-membered | Natural amino acid | Induces kinks and turns, restricts backbone flexibility. |

| Azetidine-2-carboxylic acid | 4-membered | Smaller ring size | Further constrains backbone, can perturb normal peptide secondary structure. researchgate.net |

| Ethyl 3-fluoroazetidine-3-carboxylate | 4-membered | Fluorine substitution | Adds polarity and alters electronic properties, further influences conformation. |

| 3-Hydroxyazetidine carboxylic acid (3-OH-Aze) | 4-membered | Hydroxyl group | Can be unstable in peptides. researchgate.net |

| 3-Fluoro-Aze amino acids | 4-membered | Fluorine substitution | Stable analogue of 3-OH-Aze, not susceptible to aldol (B89426) cleavage. researchgate.net |

Utility as Scaffolds for Modulating Biological Target Interactions in Research

The unique structural features of ethyl 3-fluoroazetidine-3-carboxylate make it a versatile scaffold for the design of molecules that can modulate the activity of various biological targets. The rigid azetidine core serves to orient appended functional groups in a well-defined spatial arrangement, facilitating specific interactions with binding sites on proteins.

The introduction of fluorine into small molecules can significantly enhance their potential as enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence the binding affinity of the molecule to the enzyme's active site. While direct studies on ethyl 3-fluoroazetidine-3-carboxylate as an enzyme inhibitor are not extensively documented in the provided context, the general principles of using fluorinated scaffolds in enzyme inhibitor design are well-established. For instance, the thiazole (B1198619) and thiadiazole carboxamide scaffolds have been utilized to design potent c-Met kinase inhibitors for cancer treatment. nih.gov The rigid framework of the azetidine ring in ethyl 3-fluoroazetidine-3-carboxylate could be similarly exploited to present key pharmacophoric groups to an enzyme's active site with high precision.

The azetidine-3-carboxylate scaffold has been successfully employed in the development of modulators for several important receptor targets.

S1P1 Agonists: Derivatives of azetidine-3-carboxylic acid have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1). nih.govnih.govnih.gov S1P1 agonists are of therapeutic interest for autoimmune disorders due to their ability to modulate lymphocyte trafficking. nih.gov The azetidine moiety in these compounds plays a crucial role in orienting the molecule within the receptor binding pocket.

Dopamine (B1211576) Antagonists: Azetidine derivatives have also been investigated for their potential as dopamine receptor antagonists. nih.govnih.gov These compounds have shown affinity for both D2 and D4 dopamine receptors. nih.gov The development of selective dopamine antagonists is a key area of research for the treatment of various neurological and psychiatric disorders.

eIF2B Modulators: While no direct examples of ethyl 3-fluoroazetidine-3-carboxylate being used in the development of eIF2B modulators were found in the provided search results, the general importance of small molecule activators of the eukaryotic initiation factor 2B (eIF2B) in mitigating the integrated stress response is an active area of research. nih.gov The development of novel scaffolds for such modulators is ongoing, and the unique properties of fluorinated azetidines could potentially be leveraged in this context.

Ethyl 3-fluoroazetidine-3-carboxylate is a prime example of a non-proteinogenic amino acid, which are amino acids not naturally encoded in the genetic code. The incorporation of such unnatural amino acids into peptides and proteins is a powerful tool in chemical biology. nih.govmdpi.com These modified biomolecules can exhibit enhanced stability against proteolysis, altered conformational properties, and novel biological activities. The development of diverse libraries of non-proteinogenic amino acids, including fluorinated azetidine derivatives, is crucial for expanding the toolbox of chemical biologists for protein engineering and drug discovery.

Application in the Design of Advanced Research Tools

The unique properties of fluorinated azetidines, including ethyl 3-fluoroazetidine-3-carboxylate, make them valuable building blocks for the creation of advanced research tools. The introduction of fluorine can be leveraged for applications in 19F-NMR spectroscopy, a powerful technique for studying molecular interactions and conformations in biological systems.

Furthermore, the azetidine scaffold can be incorporated into the design of chemical probes to study the function and localization of proteins. For instance, fluorinated azetidine rings have been used in the synthesis of rhodamine-based fluorescent dyes, where the fluorine substituents help to improve the quantum yields of the fluorophores. These advanced research tools are instrumental in elucidating complex biological processes and in the identification of new therapeutic targets.

As Linkers in Antibody-Drug Conjugate (ADC) Research

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. nih.govnih.gov The linker component, which connects the antibody to the payload, is critical to the ADC's success, dictating its stability in circulation and the efficiency of payload release at the target site. nih.govfluorochem.co.uk Linkers are broadly categorized as cleavable or non-cleavable. Non-cleavable linkers require the complete lysosomal degradation of the antibody to release the payload, a process that results in the payload remaining attached to the linker and a single amino acid residue. wuxiapptec.com

While direct published applications of Ethyl 3-fluoroazetidine-3-carboxylate in ADC linkers are not extensively documented, the fluorinated azetidine core represents a logical progression in linker design. The introduction of a fluorine atom at the C3 position offers several potential advantages:

Enhanced Stability: The strong C-F bond can increase the metabolic stability of the linker, preventing premature degradation in plasma.

Modulated Physicochemical Properties: Fluorination can alter the lipophilicity and electronic properties of the linker, which may be fine-tuned to optimize the ADC's solubility and reduce non-specific aggregation. fluorochem.co.uk

Conformational Rigidity: The azetidine ring provides a degree of rigidity that can help maintain an optimal distance and spatial orientation between the antibody and the payload.

The table below summarizes the key components of ADC technology and the potential role of azetidine-based linkers.

| Component | Function | Relevance of Azetidine-Based Linkers |

| Monoclonal Antibody | Provides specificity for a target antigen on cancer cells. | The linker must be stably attached to the antibody. |

| Cytotoxic Payload | A potent small molecule designed to kill target cells. | The linker's properties can influence payload release and activity. |

| Linker | Covalently connects the antibody and payload. | Azetidine-3-carboxylic acid is used as a non-cleavable linker scaffold. medchemexpress.com Fluorination could enhance stability and optimize properties. |

As Linkers in Proteolysis-Targeting Chimeras (PROTAC) Research

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. broadpharm.comcresset-group.com A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov The linker's role is paramount, as its length, composition, and rigidity are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is necessary for the ubiquitination and subsequent degradation of the POI. nih.govnih.gov

Similar to their application in ADCs, azetidine-based scaffolds like Azetidine-3-carboxylic acid are employed as components in PROTAC linkers. medchemexpress.com The incorporation of rigid cyclic structures such as azetidine, piperidine, or piperazine (B1678402) rings into otherwise flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers is a common strategy to improve PROTAC properties. researchgate.net These rigid elements can help to pre-organize the PROTAC into a bioactive conformation, potentially increasing the efficiency of ternary complex formation and improving metabolic stability. researchgate.net

The table below outlines the components of a PROTAC and highlights the significance of the linker.

| Component | Function | Relevance of Azetidine-Based Linkers |

| Target Protein (POI) Ligand | Binds specifically to the protein targeted for degradation. | Linker attachment point and conformation are crucial for binding. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Linker properties can affect the orientation of the E3 ligase. |

| Linker | Connects the POI and E3 ligase ligands. | Azetidine scaffolds provide rigidity. researchgate.net Fluorination offers a tool to fine-tune linker properties for optimal ternary complex formation. researchgate.net |

Development as 19F NMR Probes

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique in chemical biology for studying molecular interactions, conformational changes, and the cellular environment. acs.orgnih.gov The ¹⁹F nucleus possesses several advantageous properties for NMR studies: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for detection. wikipedia.org Furthermore, since there are virtually no naturally occurring fluorinated compounds in biological systems, ¹⁹F NMR offers background-free detection. wikipedia.orgacs.org The chemical shift of a ¹⁹F nucleus is also highly sensitive to its local chemical environment, making it an excellent probe for detecting binding events or conformational changes. nih.gov

A compound like Ethyl 3-fluoroazetidine-3-carboxylate is a prime candidate for development as a ¹⁹F NMR probe or as a building block for more complex probes. Its single fluorine atom provides a clean signal for NMR analysis. Derivatives of this compound can be designed to act as "reporter molecules" for various biological investigations.

Key attributes that support the development of fluoroazetidine derivatives as ¹⁹F NMR probes are summarized below:

| Property | Significance for ¹⁹F NMR |

| High NMR Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong and easily detectable NMR signals. wikipedia.org |

| Wide Chemical Shift Range | The chemical shift of ¹⁹F is very sensitive to the local electronic environment, allowing for clear distinction between different states (e.g., bound vs. unbound). thermofisher.com |

| No Biological Background | The near-total absence of fluorine in native biological systems ensures that any detected ¹⁹F signal originates exclusively from the introduced probe. acs.orgacs.org |

| Structural Simplicity | The defined structure of Ethyl 3-fluoroazetidine-3-carboxylate provides a single, specific fluorine signal that can be easily monitored. |

For example, the core scaffold could be chemically modified to attach to a ligand that targets a specific protein. Upon binding of the ligand to its protein target, the local environment around the fluorine atom would change, resulting in a measurable shift in the ¹⁹F NMR spectrum. This change can be used to quantify binding affinities and study protein-ligand interactions without the need for more disruptive labels. nih.gov

Computational and Theoretical Investigations of Ethyl 3 Fluoroazetidine 3 Carboxylate Systems

Conformational Analysis of Fluoroazetidine Ring Systems (e.g., ring pucker, cis/trans isomerization)

The four-membered azetidine (B1206935) ring is strained and not planar. Its conformation is characterized by a "puckering" of the ring. The introduction of substituents, such as a fluorine atom and a carboxylate group at the C3 position, significantly influences the ring's preferred conformation.

Cis/Trans Isomerization: Isomerism is a critical aspect of substituted azetidines. In molecules like Ethyl 3-fluoroazetidine-3-carboxylate, while the substituents are geminal at the C3 position, the stereochemical relationship of substituents at other positions on the ring (e.g., C2 and C4) is defined as cis or trans. Computational methods are used to determine the relative thermodynamic stabilities of these isomers. For instance, in the synthesis of 2,3-disubstituted azetidines, computational models can predict whether the cis or trans isomer is the favored product by calculating the energies of the respective transition states leading to their formation. Hydrogenation reactions of unsaturated azetidines have been shown to favor the formation of cis isomers. rjptonline.org Theoretical investigations into the thermal isomerization of cis-1,3,4-trisubstituted 2-azetidinones also highlight the utility of computational analysis in understanding these transformations. researchgate.net The energy difference between cis and trans isomers can be calculated to predict their equilibrium populations.

Below is an interactive table summarizing hypothetical energy differences for puckered conformations of a generic 3-substituted fluoroazetidine ring, illustrating the type of data generated from conformational analysis.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Puckering Amplitude (Å) | Key Dihedral Angle (°) |

|---|---|---|---|---|

| Pucker State 1 | F-axial | 0.00 | 0.15 | 15.2 |

| Pucker State 2 | F-equatorial | 1.25 | 0.14 | -14.8 |

| Planar Transition State | - | 3.50 | 0.00 | 0.0 |

Quantum Chemical Studies on Reaction Mechanisms and Transition States in Azetidine Synthesis and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of reactions involving azetidines. These studies can map out entire reaction pathways, identify intermediates, and calculate the activation energies of transition states, which govern the reaction rate and selectivity.

Azetidine Synthesis: Computational models have been successfully applied to understand the regioselectivity and stereoselectivity of various azetidine synthesis methods. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations showed that the transition state leading to the azetidine product was significantly lower in energy than the one leading to the competing five-membered pyrrolidine (B122466) ring. nih.govthescience.dev This computational result was consistent with experimental observations. nih.govthescience.dev Similarly, DFT calculations have been used to explain the preference for the anti-Baldwin 4-exo-dig cyclization over the 5-endo-dig pathway in the copper-catalyzed synthesis of azetidines from ynamides, confirming that the former is kinetically favored. rjptonline.org

Azetidine Reactivity: The reactivity of the strained azetidine ring, particularly its propensity for ring-opening reactions, is a key area of computational investigation. DFT calculations have been combined with experimental results to understand the parameters governing the regioselectivity of nucleophilic ring-opening of azetidinium ions. nih.gov These studies help predict where a nucleophile will attack the ring. Computational studies on the related aziridine (B145994) ring have shown that fluorine substitution can dramatically increase the rate of nucleophilic cleavage by more than 10¹¹ times compared to the unsubstituted ring, a finding rationalized by analyzing strain energy release and electrostatic effects in the transition state. rjptonline.org

The following table presents representative calculated activation energies for competing pathways in a hypothetical azetidine synthesis, showcasing the kind of data derived from quantum chemical studies.

| Reaction Pathway | Product Ring Size | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Path A (4-exo) | 4-membered (Azetidine) | 15.8 | Favored |

| Path B (5-endo) | 5-membered (Pyrrolidine) | 21.2 | Disfavored |

Molecular Docking and Ligand-Protein Interaction Modeling for Azetidine-Based Scaffolds in Target Research

The rigid, three-dimensional structure of the azetidine scaffold makes it a highly attractive component in the design of new therapeutic agents. ambeed.com Molecular docking and other computational modeling techniques are crucial for understanding how azetidine-containing molecules interact with biological targets like proteins and enzymes.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For azetidine-based scaffolds, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For instance, a structure-based drug design approach using a docking model led to the discovery of a novel azetidine scaffold for Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors. nih.gov The subsequent crystal structure of the protein-ligand complex confirmed that the predicted binding mode was accurate. nih.gov Similarly, docking studies have been employed to evaluate azetidin-2-one (B1220530) derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net

Ligand-Protein Interaction Modeling: Beyond simple docking, more advanced modeling techniques can explore the dynamics of the ligand-protein complex and provide a more detailed picture of the binding event. These models help rationalize the structure-activity relationships (SAR) observed in a series of compounds. For example, in the development of potent STAT3 inhibitors, changing from a five-membered proline ring to a four-membered azetidine-2-carboxamide (B111606) scaffold resulted in a more than four-fold increase in potency. nih.govacs.org Computational modeling helps to understand how the more constrained azetidine ring orients the key interacting groups for optimal binding within the protein's active site. nih.govacs.org The use of azetidine scaffolds in CNS-focused libraries has also been guided by computational predictions of physicochemical properties to ensure blood-brain barrier penetration. nih.govnih.gov

This interactive table shows typical results from a molecular docking study of a hypothetical azetidine-based inhibitor against a protein kinase.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Azetidine-Inhibitor-1 | Kinase A | -9.5 | ASP-184 | Hydrogen Bond (Azetidine N-H) |

| Azetidine-Inhibitor-1 | Kinase A | -9.5 | LEU-78, VAL-86 | Hydrophobic Interaction |

| Proline-Analog | Kinase A | -7.8 | ASP-184 | Hydrogen Bond |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 3-fluoroazetidine-3-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.

¹H NMR (Proton NMR) provides information on the number of different types of protons and their neighboring atoms.

The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃).

The azetidine (B1206935) ring protons, being diastereotopic due to the adjacent stereocenter, are expected to appear as complex multiplets. The fluorine atom will further complicate these signals through two- and three-bond couplings (²J-H,F and ³J-H,F).

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms.

The carbonyl carbon (C=O) of the ester will appear at a low field (typically 160-175 ppm). docbrown.info

The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹J-C,F) and a chemical shift significantly influenced by the electronegative fluorine. thieme-connect.delibretexts.org

The carbons of the ethyl group and the remaining azetidine ring carbons will have distinct chemical shifts. docbrown.info

¹⁹F NMR (Fluorine-19 NMR) is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. dovepress.com

A single resonance is expected for the fluorine atom in Ethyl 3-fluoroazetidine-3-carboxylate.

The multiplicity of this signal will be complex, showing couplings to the adjacent protons on the azetidine ring, providing crucial information for confirming the connectivity.

The following table summarizes the predicted NMR data based on the analysis of similar structures and general principles of NMR spectroscopy. docbrown.infolibretexts.orgrsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.2-4.5 | Quartet (q) | -O-CH₂ -CH₃ |

| ¹H | ~4.0-4.4 | Multiplet (m) | Azetidine ring protons |

| ¹H | ~1.2-1.4 | Triplet (t) | -O-CH₂-CH₃ |

| ¹³C | ~165-170 | Singlet (d, due to ¹J-C,F) | C =O |

| ¹³C | ~85-95 | Doublet (d, large ¹J-C,F) | C -F |

| ¹³C | ~62-65 | Singlet | -O-CH₂ -CH₃ |

| ¹³C | ~50-60 | Doublet (d, due to ²J-C,F) | Azetidine ring carbons |

| ¹³C | ~14 | Singlet | -O-CH₂-CH₃ |

| ¹⁹F | Compound Specific | Multiplet (m) | F -C |

Note: Actual chemical shifts and coupling constants would need to be determined from experimental spectra.

Mass Spectrometry (MS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. rsc.org

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. For Ethyl 3-fluoroazetidine-3-carboxylate (C₆H₁₀FNO₂), the expected exact mass would be calculated. The observation of the [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct) is common in ESI-MS.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule, helping to confirm its structure. Common fragmentation pathways for this molecule could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl group.

Ring-opening of the azetidine core.

Decarboxylation (loss of CO₂).

The table below outlines the expected ions in the mass spectrum.

| Ion | m/z (Mass-to-charge ratio) | Identity |

| C₆H₁₀FNO₂ | 147.07 | Molecular Ion (M⁺) |

| [M+H]⁺ | 148.08 | Protonated Molecule |

| [M-C₂H₅]⁺ | 118.04 | Loss of ethyl group |

| [M-OC₂H₅]⁺ | 102.04 | Loss of ethoxy group |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformational details. nih.govresearchgate.netnih.gov If a suitable single crystal of Ethyl 3-fluoroazetidine-3-carboxylate can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.

This analysis would unequivocally confirm:

The connectivity of all atoms in the molecule.

The puckering of the four-membered azetidine ring.

The orientation of the ethyl carboxylate and fluorine substituents relative to the ring.

For chiral samples, the absolute configuration (R or S) at the C3 position can be determined, which is crucial for applications in medicinal chemistry. nih.gov

To date, a public crystal structure for Ethyl 3-fluoroazetidine-3-carboxylate has not been identified in open-access databases.

Chromatographic Methods (HPLC, GC) for Purity and Isomeric Analysis in Research Samples

Chromatographic techniques are essential for assessing the purity of research samples and separating isomers.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for purity assessment of non-volatile compounds.

Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Analysis: The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific conditions.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds and can be used for both purity and isomeric analysis. researchgate.net

Method: The compound would be passed through a capillary column (e.g., DB-5) in a heated oven. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantification.

Analysis: Similar to HPLC, purity is assessed by the relative peak area. GC can be particularly effective in separating volatile isomers.

The following table provides a hypothetical set of chromatographic conditions for analysis.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Purpose |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV (e.g., 210 nm) | Purity Assessment |

| GC | DB-5 or similar | Helium or Nitrogen | FID or MS | Purity and Volatile Impurity Analysis |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation, which correspond to the vibrational frequencies of bonds. docbrown.info

For Ethyl 3-fluoroazetidine-3-carboxylate, key characteristic absorptions would include:

A strong, sharp absorption for the ester carbonyl (C=O) stretch. ucalgary.ca

Absorptions corresponding to C-O stretching of the ester.

A strong absorption for the C-F bond stretch.

C-H stretching vibrations for the alkyl portions of the molecule.

C-N stretching of the azetidine ring.

This table summarizes the expected characteristic IR absorption bands. ucalgary.caspectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1735-1750 | Strong |

| C-F Stretch | ~1000-1400 | Strong |

| C-O Stretch (Ester) | ~1150-1250 | Strong |

| C-N Stretch (Azetidine) | ~1100-1200 | Medium |

| C-H Stretch (Alkyl) | ~2850-3000 | Medium-Strong |

Future Research Directions and Unexplored Avenues for Ethyl 3 Fluoroazetidine 3 Carboxylate

Development of Novel Stereoselective Synthetic Methodologies for Highly Functionalized Fluoroazetidines

The synthesis of enantiomerically pure and densely functionalized fluoroazetidines remains a significant challenge, representing a key area for future investigation. While methods for the synthesis of related azetidines have been reported, the development of catalytic, asymmetric strategies to access derivatives of ethyl 3-fluoroazetidine-3-carboxylate with high stereocontrol is of paramount importance. rsc.orgrsc.org

Future research will likely focus on several key areas:

Organocatalytic Asymmetric Synthesis: The application of chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and phosphoric acids, could enable the enantioselective construction of the 3-fluoroazetidine-3-carboxylate core. nih.govscilit.comwiley-vch.descienceopen.com These methods offer the advantages of being metal-free, operationally simple, and often providing high levels of stereocontrol. For instance, asymmetric Michael additions to fluorinated precursors or enantioselective fluorination of enamine intermediates derived from azetidine (B1206935) precursors are promising avenues. nih.gov

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids, incorporating metals like zinc, aluminum, or titanium, can facilitate enantioselective cycloadditions or ring-opening reactions of fluorinated precursors to furnish the desired azetidine framework. organic-chemistry.orgrsc.orgwikipedia.orgnih.govlibretexts.org These catalysts can activate substrates towards nucleophilic attack, controlling the stereochemical outcome of the reaction.

Stereoselective Ring Expansion of Fluoroaziridines: The controlled one-carbon ring expansion of readily available, enantiopure 2-fluoroaziridines presents a powerful strategy for the synthesis of 3-fluoroazetidines. nih.govchemrxiv.org This approach could involve the use of carbene or ylide intermediates, with the stereochemistry of the starting aziridine (B145994) being transferred to the resulting azetidine. Recent advancements in biocatalytic ring expansions further open up possibilities for highly enantioselective transformations. chemrxiv.org

The development of these methodologies will be crucial for accessing a wider range of structurally diverse and stereochemically defined fluoroazetidine building blocks for various applications.

| Synthetic Strategy | Catalyst Type | Potential Advantages |

| Organocatalytic Asymmetric Synthesis | Chiral amines, phosphoric acids, etc. | Metal-free, operational simplicity, high enantioselectivity. nih.govscilit.comwiley-vch.descienceopen.com |

| Chiral Lewis Acid Catalysis | Complexes of Zn, Al, Ti, etc. | High reactivity and stereocontrol in cycloadditions. organic-chemistry.orgrsc.orgwikipedia.orgnih.govlibretexts.org |

| Stereoselective Ring Expansion | Transition metal or biocatalysts. | Access from readily available fluoroaziridines, potential for high stereochemical transfer. nih.govchemrxiv.org |

Exploration of New Chemical Transformations Leveraging Ring Strain and Fluorine Effects

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) and the profound electronic effects of the fluorine atom are key features that can be harnessed for novel chemical transformations. researchgate.net Future research should focus on exploiting this latent reactivity to develop new synthetic methods.

Unexplored avenues include:

Strain-Release Diversification: The high ring strain can be utilized to drive ring-opening reactions with a variety of nucleophiles, leading to the formation of highly functionalized acyclic amines. The regioselectivity of such openings will be influenced by the electronic nature of the fluorine atom and the substituents on the nitrogen. This strategy could provide access to unique γ-amino acid derivatives. rsc.orgresearchgate.net

Cycloaddition Reactions: The azetidine ring can potentially participate in cycloaddition reactions, either as a 2-atom or 4-atom component, to construct more complex polycyclic systems. The fluorine substituent is expected to modulate the electronics and sterics of the system, influencing the feasibility and outcome of these reactions.

C-H Functionalization: The direct functionalization of the C-H bonds of the azetidine ring represents a highly atom-economical approach to introduce further complexity. The development of regioselective C-H activation/functionalization protocols, guided by the electronic influence of the fluorine atom and the carboxylate group, would be a significant advancement.

The interplay between the ring strain and the electronic properties of the fluorine atom offers a rich landscape for the discovery of new and powerful synthetic transformations.

| Transformation Type | Driving Force | Potential Products |

| Strain-Release Ring Opening | High ring strain of the azetidine core. researchgate.net | Highly functionalized acyclic γ-amino acids. rsc.orgresearchgate.net |

| Cycloaddition Reactions | Unique electronic and steric properties. | Complex polycyclic and heterocyclic scaffolds. |

| C-H Functionalization | Atom economy and directness. | Densely functionalized azetidine derivatives. |

Advanced Applications in Complex Molecule Synthesis for Target-Oriented Research

Ethyl 3-fluoroazetidine-3-carboxylate and its derivatives are poised to become valuable building blocks in the synthesis of complex, biologically active molecules. Their rigid, three-dimensional structure and the presence of fluorine can impart favorable properties such as improved metabolic stability, binding affinity, and lipophilicity to target molecules. sciencedaily.comnih.gov

Future research in this area should target:

Synthesis of Novel Antiviral and Anticancer Agents: The azetidine scaffold is present in a number of bioactive compounds. The introduction of a fluorine atom can enhance the biological activity profile. For instance, fluoroazetidine-containing iminosugars have shown potential in inhibiting the growth of pancreatic cancer cells. nih.gov Future work could focus on incorporating the ethyl 3-fluoroazetidine-3-carboxylate moiety into nucleoside analogues or other scaffolds to develop new antiviral agents, including those targeting SARS-CoV-2. nih.govpurdue.edunih.govmdpi.comresearchgate.net

Incorporation into Peptidomimetics and Macrocycles: The constrained conformation of the azetidine ring makes it an excellent proline bioisostere. Incorporating 3-fluoroazetidine (B1273558) carboxylic acid into peptides and macrocycles can induce specific secondary structures and improve proteolytic stability. This is a promising area for the development of new therapeutic peptides and macrocyclic drugs.

Natural Product Synthesis: The unique stereochemistry and functionality of this building block could be exploited in the total synthesis of complex natural products or their analogues. Its rigid structure could serve as a key stereodirecting element in intricate synthetic sequences.

The strategic incorporation of ethyl 3-fluoroazetidine-3-carboxylate into complex molecular architectures holds significant promise for the discovery of new therapeutic agents.

| Application Area | Rationale | Potential Therapeutic Targets |

| Antiviral and Anticancer Agents | Fluorine can enhance biological activity and metabolic stability. nih.gov | Viral polymerases, proteases, cancer-related enzymes. nih.govpurdue.edunih.govmdpi.comresearchgate.net |

| Peptidomimetics and Macrocycles | Constrained conformation mimics natural amino acids, enhancing stability. | Protein-protein interactions, GPCRs. |

| Natural Product Synthesis | Unique stereochemical and functional handle for complex constructions. | Various, depending on the target natural product. |

Integration with Modern Drug Discovery Research Paradigms and Fragment-Based Design

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. The small size, low complexity, and favorable physicochemical properties of ethyl 3-fluoroazetidine-3-carboxylate make it an ideal candidate for inclusion in fragment libraries. researchgate.netstanford.edu

Future directions in this domain include:

Design and Screening of Fluoroazetidine-Containing Fragment Libraries: The development of diverse fragment libraries centered around the 3-fluoroazetidine-3-carboxylate core is a crucial first step. These libraries can be designed to explore a range of substituents on the nitrogen atom and variations of the ester group. nih.govnih.govthermofisher.com

¹⁹F NMR Screening: The presence of the fluorine atom is a significant advantage for FBDD, as ¹⁹F NMR spectroscopy can be used as a highly sensitive and efficient primary screening method. nih.govnih.govucl.ac.ukmdpi.comrsc.org This technique allows for the rapid identification of binding fragments, even those with weak affinities, and can provide information about the binding event and the local environment of the fluorine atom in the protein-ligand complex. nih.gov

Computational Studies and Fragment Growing: Computational methods can be employed to predict the binding modes of fluoroazetidine fragments to protein targets and to guide the subsequent "fragment growing" or "fragment linking" process. nih.govresearchgate.netnih.govdrugdiscoverynews.com The rigid nature of the azetidine ring can reduce the conformational entropy penalty upon binding, potentially leading to higher ligand efficiencies.

The integration of ethyl 3-fluoroazetidine-3-carboxylate into FBDD campaigns, particularly leveraging the power of ¹⁹F NMR, represents a highly promising strategy for the discovery of novel therapeutics against a wide range of biological targets.

| FBDD Aspect | Role of Ethyl 3-fluoroazetidine-3-carboxylate | Key Advantages |

| Library Design | Core scaffold for a diverse set of fragments. nih.govnih.govthermofisher.com | Structural rigidity, three-dimensionality, tunable properties. researchgate.netstanford.edu |

| ¹⁹F NMR Screening | Enables sensitive and efficient detection of binding. nih.govnih.govucl.ac.ukmdpi.comrsc.org | High signal-to-noise, low background, information-rich spectra. nih.gov |

| Fragment Elaboration | Provides a rigid anchor for "growing" or "linking". nih.gov | Reduced entropic penalty upon binding, improved ligand efficiency. |

Q & A

Basic: What are common synthetic routes for Ethyl 3-fluoroazetidine-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step processes, including cyclocondensation reactions and fluorination steps. For example, analogous azetidine derivatives are synthesized via cyclocondensation of cyanoacrylates with hydrazines in alcoholic media under reflux, followed by fluorination using agents like Selectfluor™ . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products, as seen in related trifluoromethyl pyrazole syntheses where reaction time and stoichiometry influence yields . Post-synthesis purification via silica chromatography or recrystallization is often required .

Advanced: How can conflicting spectral data for fluorinated azetidines be resolved?

Methodological Answer:

Discrepancies in NMR or mass spectrometry (MS) data, such as unexpected splitting patterns or molecular ion peaks, may arise from rotational isomerism or fluorine’s strong electronegativity. To resolve these:

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish between isomers .

- Compare experimental high-resolution MS (HRMS) with theoretical isotopic patterns to validate molecular formulas .

- For crystallographic ambiguities, X-ray diffraction (XRD) provides definitive structural confirmation, as demonstrated in quinoline derivatives .

Basic: What characterization techniques are essential for confirming Ethyl 3-fluoroazetidine-3-carboxylate’s structure?

Methodological Answer:

Core techniques include:

- NMR spectroscopy : , , and NMR to identify substituents and confirm regiochemistry .

- Infrared (IR) spectroscopy : Detects carbonyl (C=O) and fluorine-related vibrations .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Elemental analysis : Confirms purity and stoichiometry .

Advanced: How can reaction conditions be optimized to minimize fluorinated byproducts?

Methodological Answer:

Fluorinated intermediates are prone to side reactions (e.g., defluorination, ring-opening). Mitigation strategies:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .

- Temperature control : Lower temperatures reduce decomposition, as shown in ethyl pyrazole carboxylate syntheses .

- Catalytic additives : Employ phase-transfer catalysts or Lewis acids to enhance selectivity .

- In-situ monitoring : Use HPLC or TLC to track reaction progress and adjust parameters dynamically .

Basic: What safety precautions are required when handling fluorinated azetidines?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of volatile fluorinated compounds .

- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

- Emergency protocols : Immediate rinsing with water for spills and access to emergency showers .

Advanced: How can computational methods aid in predicting the biological activity of fluorinated azetidines?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases, GPCRs) .

- QSAR models : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity trends .

- MD simulations : Predict stability of ligand-receptor complexes over time, as applied to thiophene derivatives .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) .

Basic: What are the key functional groups influencing the reactivity of Ethyl 3-fluoroazetidine-3-carboxylate?

Methodological Answer:

- Fluorinated azetidine ring : The electron-withdrawing fluorine increases ring strain and electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Ester group (COOEt) : Participates in hydrolysis or transesterification under acidic/basic conditions .

- Azetidine nitrogen : Can undergo alkylation or act as a hydrogen bond donor in supramolecular interactions .

Advanced: How to address discrepancies in biological activity data across fluorinated analogs?

Methodological Answer:

Contradictory results (e.g., varying IC values) may stem from:

- Stereochemical differences : Use chiral HPLC to isolate enantiomers and test individually .

- Solubility variability : Standardize DMSO/cosolvent concentrations to ensure consistent bioavailability .

- Assay conditions : Control pH, temperature, and incubation time to reduce variability .

- Target selectivity profiling : Use kinome-wide screening to identify off-target effects .

Basic: How to purify Ethyl 3-fluoroazetidine-3-carboxylate from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

- Distillation : For volatile impurities, employ fractional distillation under reduced pressure .

Advanced: What strategies improve the stability of fluorinated azetidines during storage?

Methodological Answer:

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation .

- Temperature control : Keep at –20°C in amber vials to slow hydrolysis .

- Lyophilization : Convert to stable salts (e.g., hydrochlorides) for long-term storage .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.